molecular formula C9H17NO2 B1491950 1-Oxa-8-azaspiro[5.5]undecan-4-ol CAS No. 2097947-59-4

1-Oxa-8-azaspiro[5.5]undecan-4-ol

Cat. No.: B1491950
CAS No.: 2097947-59-4
M. Wt: 171.24 g/mol
InChI Key: UBZYDEJCBSJNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-8-azaspiro[5.5]undecan-4-ol is a bicyclic spiro compound featuring a unique [5.5] spiro system where oxygen (oxa) and nitrogen (aza) heteroatoms occupy positions 1 and 8, respectively. The hydroxyl group at position 4 enhances its polarity, making it a versatile intermediate in medicinal chemistry. This scaffold is particularly valued for its conformational rigidity, which improves target binding specificity in drug design .

Properties

IUPAC Name

1-oxa-8-azaspiro[5.5]undecan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-8-2-5-12-9(6-8)3-1-4-10-7-9/h8,10-11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZYDEJCBSJNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CCO2)O)CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Spiro System Heteroatoms (Positions) Key Substituents Key Applications/Activity Reference(s)
1-Oxa-8-azaspiro[5.5]undecan-4-ol [5.5] O (1), N (8) -OH (4) Potential σ1 receptor ligands, CNS agents
1-Oxa-9-azaspiro[5.5]undecan-4-ol [5.5] O (1), N (9) -OH (4), -CH2Ph (9) FFA1 agonists, insecticidal activity
1-Oxa-8-azaspiro[4.5]decane [4.5] O (1), N (8) None σ1 receptor ligands, brain imaging agents
3-Azaspiro[5.5]undecane [5.5] N (3) -CH2OH (9) Muscarinic receptor modulation
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol [5.5] O (1), N (9) -OH (4), -Benzyl (9) Synthetic intermediate for FFA1 agonists

Key Observations :

  • Heteroatom Position : Moving the nitrogen from position 8 to 9 (e.g., 1-oxa-9-azaspiro[5.5]undecan-4-ol) introduces steric and electronic differences, altering receptor binding. For instance, 9-aza derivatives show FFA1 agonist activity, while 8-aza analogues target σ1 receptors .
  • Spiro Ring Size : Smaller spiro systems (e.g., [4.5] in 1-oxa-8-azaspiro[4.5]decane) reduce conformational flexibility, enhancing selectivity for σ1 receptors over σ2 .
Pharmacological and Physicochemical Properties
Property This compound 1-Oxa-9-azaspiro[5.5]undecan-4-ol 1-Oxa-8-azaspiro[4.5]decane
Melting Point Not reported 171–174°C Not reported
Molecular Weight ~229 g/mol 339.45 g/mol (methanesulfonate) ~183 g/mol (base structure)
Solubility Moderate (polar hydroxyl group) Low (lipophilic benzyl group) Moderate
Biological Target σ1 receptors FFA1 agonists σ1 receptors
Synthetic Accessibility Moderate (multi-step synthesis) High (via Boc-protected intermediates) High (simple spiro system)

Key Findings :

  • The 9-aza derivative’s methanesulfonate ester (CAS 503551-94-8) has a higher molecular weight (339.45 g/mol) and distinct melting point, reflecting its stability as a prodrug .
  • Lipophilic substituents (e.g., benzyl) in 9-aza compounds enhance insecticidal activity but reduce aqueous solubility .
Case Studies in Drug Development
  • FFA1 Agonists : 1-Oxa-9-azaspiro[5.5]undecan-4-ol derivatives, inspired by Eli Lilly’s LY2881835, were optimized for FFA1 agonism. Simplified pharmacophores with benzyloxy groups showed improved potency .
  • Insecticidal Agents : Streptomyces-derived 9-fluoropyridinylmethyl spiro compounds demonstrated high insecticidal activity, attributed to their rigid spiro architecture .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.